1-(5-Chloro-2-methoxyphenyl)cyclobutanamine
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)cyclobutanamine is an organic compound characterized by a cyclobutanamine core substituted with a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methoxybenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Amines, thiols
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)cyclobutanamine
- 1-(4-Chloro-2-methoxyphenyl)cyclobutanamine
- 1-(5-Chloro-2-hydroxyphenyl)cyclobutanamine
Comparison: 1-(5-Chloro-2-methoxyphenyl)cyclobutanamine is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
CAS No. |
1094341-19-1 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-10-4-3-8(12)7-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
VNBQSKXWZXSNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCC2)N |
Origin of Product |
United States |
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